1-Monoelaidin

Lyotropic mesophase Cubic phase Lipid polymorphism

1-Monoelaidin (glycerol 1-monoelaidate; α-monoelaidin) is a synthetic 1-monoacylglycerol consisting of a glycerol backbone esterified at the sn-1 position with elaidic acid (trans-9-octadecenoic acid, C18:1 trans-Δ9). It is the trans-unsaturated structural isomer of the widely used lipid 1-monoolein (glyceryl monooleate, C18:1 cis-Δ9), sharing identical molecular formula (C₂₁H₄₀O₄, MW 356.54) but differing solely in the configuration of the single double bond within the C18 acyl chain.

Molecular Formula C21H40O4
Molecular Weight 356.5 g/mol
CAS No. 2716-53-2
Cat. No. B1676719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Monoelaidin
CAS2716-53-2
Synonyms1-oleoyl monoglyceride
1-oleoyl-2-glycerol
glycerol monooleate
glyceryl monooleate
glycerylmonooleate
mono-oleoylglycerol
monoelaidin
monolein
monoolein
myverol 18-99
oleic acid monoglyceride
sn-1-O-(cis-9)octadecenylglycerol
Molecular FormulaC21H40O4
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O
InChIInChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9+
InChIKeyRZRNAYUHWVFMIP-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityINSOL IN WATER;  SOL IN ETHANOL, ETHER, CHLOROFORM
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-Monoelaidin (CAS 2716-53-2): Baseline Characterization of a Trans-Monoacylglycerol Research Standard


1-Monoelaidin (glycerol 1-monoelaidate; α-monoelaidin) is a synthetic 1-monoacylglycerol consisting of a glycerol backbone esterified at the sn-1 position with elaidic acid (trans-9-octadecenoic acid, C18:1 trans-Δ9) [1]. It is the trans-unsaturated structural isomer of the widely used lipid 1-monoolein (glyceryl monooleate, C18:1 cis-Δ9), sharing identical molecular formula (C₂₁H₄₀O₄, MW 356.54) but differing solely in the configuration of the single double bond within the C18 acyl chain [2]. Commercial 1-monoelaidin is available as a white to light-yellow crystalline powder with a melting point of 56.0–59.0 °C and specified purity of ≥97.0% (GC) . Unlike its cis-isomer monoolein, 1-monoelaidin is not a naturally occurring metabolite and is exclusively encountered through exogenous exposure [2].

Why Generic Substitution Fails for 1-Monoelaidin (CAS 2716-53-2): The Functional Cost of Ignoring Trans vs. Cis Configuration


Although 1-monoelaidin (trans-C18:1) and its cis-isomer 1-monoolein are often conflated in generic lipid classifications, their single-bond geometric difference produces qualitatively distinct phase behaviors, nanostructural assemblies, and interfacial mechanics that preclude interchangeable use in research or formulation [1]. Under identical excess-water conditions, the two isomers access non-overlapping sets of lyotropic mesophases across physiologically and industrially relevant temperature–pressure ranges: monoolein–water dispersions are dominated by the Pn3m cubic phase up to ~95 °C, whereas monoelaidin–water systems exhibit a far richer polymorphism, including two distinct cubic phases (Im3m and Pn3m), multiple lamellar crystalline and gel phases, and a pronounced metastability governed by thermal history [1][2]. These fundamental physical-chemical differences translate directly into differential performance in applications spanning drug delivery, tribology, food science, and membrane biophysics—meaning that procurement of the incorrect isomer can yield irreproducible phase behavior, compromised nanostructure integrity, and invalid mechanistic conclusions [3].

1-Monoelaidin (CAS 2716-53-2): Quantitative Differentiation Evidence Against Closest Analogs


Drastic Phase Diagram Divergence: 1-Monoelaidin vs. 1-Monoolein Under Temperature–Pressure Mapping

In the definitive direct comparison by Czeslik et al. (1995), temperature–pressure phase diagrams (0–100 °C, ambient to 1400 bar) were constructed for 1-monoelaidin (ME) and 1-monoolein (MO) in excess water using x-ray and neutron diffraction [1]. The two systems exhibit qualitatively different phase sequences. For MO–water dispersions, the Pn3m cubic phase extends over a large temperature–pressure field, with the inverted hexagonal (Hᵢᵢ) phase appearing only above 95 °C, and a crystalline lamellar phase induced at lower temperatures only under elevated pressure. In striking contrast, the ME–water system manifests a far more complex polymorphism: it includes the lamellar crystalline Lc phase, the Lβ gel phase, the Lα liquid-crystalline phase, and two distinct cubic phases (Im3m and Pn3m), alongside experimentally exploited metastable phases [1]. This fundamental divergence means the two isomers cannot serve as mutual substitutes in any application where mesophase identity governs function.

Lyotropic mesophase Cubic phase Lipid polymorphism Pressure–temperature phase diagram

Superior Antiwear Performance: Glyceryl Monoelaidate Outperforms Glyceryl Monooleate in Tribological Testing

A head-to-head tribological study by Wen et al. (2021) compared glyceryl monoelaidate (GME, the trans isomer) with glyceryl monooleate (GMO, the cis isomer) and glyceryl monostearate (GMS, the saturated analogue) as organic friction modifiers [1]. The investigation demonstrated that GME (trans double bond) exhibits unequivocally better antifriction and antiwear performance than GMO (cis double bond), with GMS (fully saturated) showing the best performance of the three. The differential tribological behavior is mechanistically attributed to conformational entropy effects: the linear trans configuration of GME facilitates denser, more ordered boundary film formation on steel surfaces compared with the kinked cis geometry of GMO, resulting in superior surface coverage and consequently lower friction and wear under boundary lubrication conditions [1].

Organic friction modifier Tribology Boundary lubrication Conformational entropy

Monolayer Condensation Behavior: 1-Monoelaidin Forms Condensed Films Where cis-Isomers Remain Expanded

In a comparative monolayer study of unsaturated 1-monoglycerides on water, Merker and Daubert demonstrated that 1-monoelaidin monolayers can be transformed under applied lateral pressure from an expanded state into a condensed state, achieving a limiting molecular area of 24 Ų per molecule [1]. This limiting area closely matches the cross-sectional area calculated for a hypothetical liquid crystal from density and X-ray diffraction data, indicating that the orientation of molecules in the condensed 1-monoelaidin monolayer approximates that of the anhydrous three-dimensional crystal [1]. In contrast, all cis-monoglycerides studied (including the cis-analogue 1-monoolein) remained in the expanded state under all conditions examined and could not be compressed into a condensed phase, a behavior attributed to the kinked geometry of the cis double bond that impedes close molecular packing [1].

Langmuir monolayer Surface film Molecular packing Lipid monolayer

Salt-Induced Hexagonal Phase Emergence Unique to Hydrated 1-Monoelaidin

Time-resolved X-ray diffraction studies by Caffrey (1987) revealed a striking salt-dependent phase behavior difference between fully hydrated 1-monoelaidin and 1-monoolein [1]. In the absence of NaCl, the inverted hexagonal (Hᵢᵢ) phase is not observed in fully hydrated 1-monoelaidin at any temperature. However, upon addition of NaCl (0–5 M), the Hᵢᵢ phase emerges and becomes the dominant phase at high salt concentrations [1]. This is mechanistically significant because it mirrors a behavior known for monoolein—where high salt strongly favors the hexagonal over the cubic phase—yet in monoelaidin, the effect is even more dramatic, as it induces a phase that is entirely absent under salt-free conditions. The salt-dependent phase repertoire of monoelaidin thus provides an additional, tunable control parameter unavailable with its cis-isomer for applications where ionic strength-modulated nanostructure is desired [1].

Salt effect Hexagonal phase Phase transition Monoacylglycerol

Differential Lyotropic Transition Temperatures Define Monoelaidin's Distinct Thermal Processing Window

High-sensitivity differential scanning calorimetry (DSC) combined with simultaneous time-resolved X-ray diffraction by Chung and Caffrey (1995) established the quantitative thermal phase transition map for 1-monoelaidin in excess water [1]. Key transitions include: the lamellar crystalline Lc₀ → lamellar liquid-crystalline Lα transition at 38 °C during initial heating; further conversion to the Im3m cubic phase via an intermediate X-phase at ~45 °C; and a characteristic cooling exotherm at 22 °C corresponding to the Lα + cubic (Im3m) → lamellar gel (Lβ) transition. Dry monoelaidin melts at 57 °C after passing through a β → β* polymorphic transition at 45 °C [1]. These values contrast sharply with those of 1-monoolein: for example, the primary Lc → Lα transition of monoolein occurs at a substantially lower temperature, and its cubic phase stability extends over a far broader thermal range [2]. For formulation scientists, this means monoelaidin's phase transitions are shifted upward by approximately 15–20 °C relative to monoolein, providing a distinct thermal processing and storage stability window.

Differential scanning calorimetry Phase transition temperature Polymorphism Thermal history

Diffusion Dynamics Divergence in Bicontinuous Cubic Phases: Field-Gradient NMR Comparison

Pospiech et al. (2000) employed proton/deuteron-selective field-gradient NMR to measure the long-range translational diffusion coefficients of both water and lipid molecules within the bicontinuous cubic phases of 1-monoelaidin and 1-monoolein aqueous dispersions at several hydration levels [1]. The study demonstrated that water diffusion within both lipid cubic phases is drastically slowed compared to bulk water, consistent with confinement in nanometer-scale aqueous channels. Critically, the effective diffusion coefficients differ between the two lipid systems due to their distinct cubic phase architectures (Im3m and Pn3m for monoelaidin vs. predominantly Pn3m for monoolein) and the resulting differences in water channel dimensions and tortuosity. The accompanying wide-angle neutron scattering data further revealed small but significant changes in the structure of confined water compared to bulk water, dependent on hydration level and mean water channel thickness [1]. These differences are directly relevant to the design of cubic-phase-based controlled-release matrices, where solute transport rates are governed by diffusion through the aqueous channels.

PFG-NMR Translational diffusion Cubic mesophase Confined water dynamics

1-Monoelaidin (CAS 2716-53-2): Evidence-Driven Application Scenarios for Selection and Procurement


Nanostructured Drug Delivery Carriers Requiring Tunable Mesophase Architecture

1-Monoelaidin's unique ability to access Im3m and Pn3m bicontinuous cubic phases—with phase identity tunable by temperature, pressure, and salt concentration—makes it the lipid of choice for designing cubosome and hexosome drug delivery systems where mesophase geometry governs encapsulation efficiency and release kinetics [1][2]. Unlike 1-monoolein, which is predominantly confined to the Pn3m cubic phase under most accessible conditions, 1-monoelaidin offers a richer phase landscape that can be exploited for triggered release via thermal or ionic stimuli, including the salt-gated emergence of the inverted hexagonal phase [3].

High-Performance Organic Friction Modifiers for Boundary Lubrication

The demonstrated superiority of glyceryl monoelaidate (trans) over glyceryl monooleate (cis) in both antifriction and antiwear performance—attributed to the linear trans configuration enabling denser boundary film formation on metal surfaces—positions 1-monoelaidin as a strategically advantageous raw material for formulating next-generation organic friction modifiers in industrial lubricants, metalworking fluids, and engine oil additives [4].

Model System for Fundamental Studies of Lipid Polymorphism and Membrane Biophysics

The exceptionally rich polymorphism of 1-monoelaidin—encompassing lamellar crystalline (Lc, Lβ), fluid lamellar (Lα), and multiple cubic (Im3m, Pn3m, Ia3d) phases, alongside pronounced metastability and thermal-history dependence—establishes it as a premier model compound for investigating the physical chemistry of lipid phase transitions, epitaxial relationships between mesophases, and curvature elastic energy contributions to membrane energetics [1][5]. Unlike monoolein, which samples a more restricted phase space, monoelaidin enables studies of gel-phase and multi-cubic-phase coexistence phenomena that are inaccessible with the cis-isomer [1].

Langmuir Monolayer Studies of Two-Dimensional Phase Transitions and Interfacial Packing

The unique ability of 1-monoelaidin to undergo a pressure-induced expanded-to-condensed monolayer transition—achieving a limiting molecular area of 24 Ų/molecule that approximates three-dimensional crystalline packing—makes it an irreplaceable tool for surface chemistry investigations of two-dimensional phase behavior, molecular orientation at interfaces, and the relationship between monolayer and bulk-phase structure [6]. The cis-isomer 1-monoolein, which remains permanently in the expanded monolayer state, cannot serve as a substitute in such studies [6].

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